molecular formula C22H22ClN3O2S B2421421 2-{[2-(3-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 901231-70-7

2-{[2-(3-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2421421
CAS No.: 901231-70-7
M. Wt: 427.95
InChI Key: SDKKXCKWNHZAMV-UHFFFAOYSA-N
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Description

2-{[2-(3-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines an imidazole ring with a chlorophenyl group, a phenyl group, and a tetrahydrofuran moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the chlorophenyl and phenyl groups, and the attachment of the tetrahydrofuran moiety. Common synthetic routes may involve:

    Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

    Introduction of Chlorophenyl and Phenyl Groups: These groups can be introduced through substitution reactions using chlorinated and phenylated reagents.

    Attachment of Tetrahydrofuran Moiety: This step may involve the use of tetrahydrofuran derivatives and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[2-(3-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenyl)-1H-imidazole: Shares the imidazole ring and chlorophenyl group but lacks the phenyl and tetrahydrofuran moieties.

    5-phenyl-1H-imidazole: Contains the imidazole ring and phenyl group but lacks the chlorophenyl and tetrahydrofuran moieties.

    N-((tetrahydrofuran-2-yl)methyl)acetamide: Features the tetrahydrofuran moiety but lacks the imidazole ring and aromatic groups.

Uniqueness

2-{[2-(3-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is unique due to its combination of structural features, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-[[2-(3-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2S/c23-17-9-4-8-16(12-17)21-25-20(15-6-2-1-3-7-15)22(26-21)29-14-19(27)24-13-18-10-5-11-28-18/h1-4,6-9,12,18H,5,10-11,13-14H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKKXCKWNHZAMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=C(NC(=N2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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